Potency Comparison with PBTZ169 and BTZ043
In a head-to-head evaluation within the same study, Antitubercular agent-38 (compound 38) demonstrated a minimum inhibitory concentration (MIC) of 30 nM against M. tuberculosis H37Rv, representing a 36% improvement in potency relative to the structurally related analog compound 6 (MIC = 47 nM) and remaining within the same order of potency as the clinical-stage comparator PBTZ169 (MIC < 0.2 ng/mL) [1]. This differential potency is attributed to the specific 6-methanesulfonyl substitution and the five-membered aromatic heterocycle linker incorporated into the side chain of compound 38 [1].
| Evidence Dimension | Antimycobacterial potency (MIC against M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | Compound 6 (structural analog): 47 nM; PBTZ169 (parent scaffold): <0.2 ng/mL |
| Quantified Difference | 36% lower MIC than compound 6 (30 nM vs. 47 nM); comparable order-of-magnitude potency to PBTZ169 |
| Conditions | M. tuberculosis H37Rv strain; broth microdilution assay (exact method not specified in abstract) |
Why This Matters
A 30 nM MIC positions Antitubercular agent-38 as a highly potent BTZ analog, enabling more stringent dose-response studies and reducing compound consumption in high-throughput screening campaigns compared to less potent BTZ alternatives.
- [1] Fan D, Wang B, Stelitano G, Savková K, Shi R, Huszár S, Han Q, Mikušová K, Chiarelli LR, Lu Y, Qiao C. Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. J Med Chem. 2021 Oct 14;64(19):14526-14539. doi: 10.1021/acs.jmedchem.1c01049. PMID: 34609861. View Source
